The Acetylenic Spacer Effect: Enhanced Air-Stability in Thiophene-Phenylene OFETs
For semiconductors based on the thiophene-phenylene motif, the incorporation of an acetylenic (–C≡C–) spacer, as found in derivatives of 2-(phenylethynyl)thiophene, leads to a quantifiable improvement in device air-stability compared to analogs with olefinic (–C=C–) spacers. While this data is derived from oligomers (diPhAc-nTs), it provides a class-level inference for the utility of the phenylethynyl-thiophene building block. Thin-film transistors (OTFTs) fabricated with the acetylenic-linked semiconductor diPhAc-3T exhibited exactly the same hole mobility value after 100 days of storage in ambient air [1]. This is a direct comparison to distyryl-oligothiophenes (DSnTs) with olefinic spacers, which are more susceptible to oxidative degradation [1]. The lower HOMO energy level introduced by the acetylenic spacer is cited as the key factor for this increased oxidative strength [1].
| Evidence Dimension | Device operational stability in air |
|---|---|
| Target Compound Data | Hole mobility unchanged after 100 days in air (for diPhAc-3T OTFTs) [1]. |
| Comparator Or Baseline | distyryl-oligothiophenes (DSnTs) with olefinic (–C=C–) spacers |
| Quantified Difference | Preservation of initial mobility after 100 days in air vs. expected performance degradation in olefinic analogs. |
| Conditions | Organic thin-film transistors (OTFTs) stored in ambient air. |
Why This Matters
For procurement aimed at developing air-stable organic electronics, the acetylenic building block is the preferred choice over its olefinic counterparts.
- [1] Diallo, A. K., Videlot-Ackermann, C., Marsal, P., Brisset, H., Fages, F., Kumagai, A., ... & Lère-Porte, J. P. (2010). Acetylenic spacers in phenylene end-substituted oligothiophene core for highly air-stable organic field-effect transistors. Physical Chemistry Chemical Physics, 12(15), 3749-3757. DOI: 10.1039/B923352K View Source
